Fargesone A
Description
The compound “Fargesone A” is a complex organic molecule characterized by its unique structural features, including a benzodioxole ring, methoxy groups, and a tetrahydrobenzofuran core. Compounds with such structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(2R,3S,3aS,7S,7aR)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COELSLLVNMRXHB-AMINHBBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@H]2[C@@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116424-69-2 | |
| Record name | (2R,3S,3aS,7S,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116424-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
- Formation of the benzodioxole ring through cyclization reactions.
- Introduction of methoxy groups via methylation reactions.
- Construction of the tetrahydrobenzofuran core through cyclization and reduction steps.
- Addition of the prop-2-enyl group through alkylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of high-pressure or high-temperature conditions.
- Purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of double bonds in the prop-2-enyl group.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium hydride or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
Mechanism of Action as an FXR Agonist
Fargesone A has been identified as a selective FXR agonist, which plays a crucial role in regulating bile acid homeostasis and metabolic processes. The activation of FXR by FA occurs through direct binding to the bile acid-binding site, leading to the recruitment of coactivators and modulation of gene expression related to lipid metabolism and inflammation .
Binding Affinity and Specificity
- Binding Studies : FA was shown to induce significant transcriptional activity in FXR through biochemical assays, demonstrating its ability to activate FXR selectively over other nuclear receptors .
- Dose-Dependent Activation : The agonistic activity of FA was confirmed through dual-luciferase reporter assays, indicating that its effects are dose-dependent .
Therapeutic Potential in Liver Diseases
The therapeutic implications of this compound have been explored primarily in the context of liver disorders. Research indicates that FA alleviates hepatocyte lipid accumulation and cell death in an FXR-dependent manner, suggesting its potential as a treatment for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and cholestatic liver injury.
Case Studies
- BDL Mouse Model : In a bile duct ligation (BDL) mouse model, FA treatment resulted in significant improvements in liver inflammation and fibrosis. Mice treated with FA showed reduced collagen deposition and inflammatory markers compared to control groups .
- Pharmacokinetics : FA exhibited favorable pharmacokinetic properties, including good oral bioavailability (10.9%) and reasonable intravenous half-life (0.62 hours), making it a viable candidate for further therapeutic exploration .
Synthesis of this compound
The limited availability of this compound from natural sources has prompted the development of synthetic methods to produce this compound. Researchers successfully established a biomimetic total synthesis of FA in nine steps, allowing for scalable production that facilitates extensive biological evaluations .
Synthesis Overview
- Total Synthesis Steps : The synthetic route includes an asymmetric reduction and a late-stage biomimetic cascade that efficiently produces over 100 mg of FA from commercially available compounds .
- Importance of Synthesis : This advancement addresses the challenges posed by the low yield from natural extraction methods (68 mg from 12.7 kg dried leaves), ensuring a consistent supply for research and potential clinical applications .
Summary of Findings
This compound demonstrates significant promise as a novel FXR agonist with potential applications in treating liver diseases. Its mechanisms involve direct interaction with FXR, leading to beneficial metabolic effects. The successful synthesis methods developed enhance its availability for further research.
| Aspect | Details |
|---|---|
| Source | Derived from Magnolia fargesii |
| Mechanism | Direct FXR agonist; enhances lipid metabolism and reduces inflammation |
| Therapeutic Applications | Liver diseases (e.g., NAFLD, cholestatic injuries) |
| Synthesis Method | Biomimetic total synthesis in nine steps |
| Pharmacokinetics | Oral bioavailability: 10.9%; IV half-life: 0.62 hours |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites of enzymes: Inhibiting or activating their function.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Fargesone A: Shares structural similarities but differs in specific functional groups.
This compound: Another analog with variations in the benzodioxole ring.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Biological Activity
Fargesone A (FA) is a natural product derived from Magnolia fargesii, recognized for its significant biological activity as a selective agonist of the Farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis and lipid metabolism, making FA a promising candidate for therapeutic interventions in liver diseases.
Chemical Structure and Properties
This compound possesses a unique polycyclic framework characterized by five contiguous stereogenic centers. This distinct structural feature not only differentiates it from other compounds but also contributes to its biological efficacy.
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Polycyclic natural product | FXR agonist | Unique polycyclic framework |
| Guggulsterone | Steroidal compound | FXR agonist | Known cholesterol-lowering effects |
| Bile Acids | Natural metabolites | Endogenous FXR ligands | Regulate bile acid homeostasis |
| Obeticholic Acid | Synthetic derivative | Approved for liver disease treatment | Designed specifically as an FXR agonist |
This compound activates FXR signaling pathways, leading to enhanced transcriptional regulation of target genes involved in bile acid synthesis and transport. In vitro studies have demonstrated that FA alleviates hepatocyte lipid accumulation and cell death in an FXR-dependent manner, highlighting its therapeutic potential for conditions such as cholestasis and non-alcoholic fatty liver disease (NAFLD) .
In Vitro Studies
In human liver WRL68 cells, FA has shown to reverse hepatocyte injury partially through FXR activation. The compound's binding affinity for the FXR was confirmed through biochemical assays, indicating its specificity over other nuclear receptors .
In Vivo Studies
Recent animal studies using the bile duct ligation (BDL) model have illustrated that FA significantly ameliorates liver inflammation and fibrosis associated with chronic liver injury. Key pharmacokinetic parameters such as good oral bioavailability (10.9%) and a reasonable intravenous half-life (0.62 hours) suggest that FA could be further evaluated in therapeutic models .
Case Studies and Research Findings
- Hepatocyte Lipid Accumulation : this compound has been shown to reduce lipid accumulation in hepatocytes, which is critical for managing metabolic disorders related to liver function.
- Liver Inflammation : In models of liver injury, FA has demonstrated anti-inflammatory effects, potentially mitigating the progression of liver diseases .
- Therapeutic Potential : The ability of FA to selectively activate FXR presents opportunities for developing targeted therapies for liver-related metabolic disorders, including NAFLD and cholestatic conditions .
Q & A
Q. How was Fargesone A initially identified as a novel FXR agonist, and what methodologies were employed to validate its activity?
this compound was discovered through a high-throughput AlphaScreen assay screening 2,700 natural products, targeting the Farnesoid X Receptor (FXR), a nuclear receptor implicated in liver disease regulation. The study confirmed its activity using fluorescence polarization assays and cellular luciferase reporter systems to measure FXR activation. This dual approach validated both protein-level binding and functional activation in hepatoma cell lines .
Q. What are the current analytical methods for quantifying this compound purity, and how are these validated in research settings?
High-performance liquid chromatography (HPLC) with UV detection is the standard method, ensuring ≥98% purity for analytical-grade this compound. Validation includes retention time consistency, spiked recovery tests, and cross-validation with NMR spectroscopy for structural confirmation. Method robustness is assessed via inter-laboratory reproducibility, as emphasized in chromatographic guidelines .
Q. What challenges exist in isolating this compound from natural sources, and how has synthetic chemistry addressed these limitations?
Natural extraction yields of this compound are extremely low (~0.001% w/w in Magnolia fargesii). To overcome this, a biomimetic asymmetric synthesis route was developed, enabling scalable production in 9 steps from commercially available precursors. Key steps include a stereoselective aldol condensation and regioselective epoxidation, achieving an overall yield of 12% .
Q. How is this compound’s bioactivity typically assessed in preliminary in vitro studies?
Initial screening involves dose-response assays in FXR-transfected HepG2 cells, measuring luciferase activity as a proxy for receptor activation. EC₅₀ values are calculated using nonlinear regression, with positive controls (e.g., obeticholic acid) to validate assay sensitivity. Cytotoxicity is concurrently assessed via MTT assays to rule out nonspecific effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy in liver disease models?
Discrepancies often arise from pharmacokinetic factors, such as poor oral bioavailability or rapid metabolism. To address this, researchers employ deuterium labeling to track metabolite formation and use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models. Comparative studies with structural analogs (e.g., Fargesone B) further isolate pharmacophore contributions .
Q. How can computational modeling optimize this compound’s binding affinity to FXR while minimizing off-target effects?
Molecular docking simulations (e.g., AutoDock Vina) map this compound’s interactions with FXR’s ligand-binding domain. Free energy perturbation (FEP) calculations guide rational modifications, such as hydroxyl group substitution, to enhance binding ΔG. Selectivity is validated via counter-screens against related nuclear receptors (PPARγ, LXRα) .
Q. What methodologies enable the detection of this compound’s metabolites in complex biological matrices?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is used for metabolite profiling. Collision-induced dissociation (CID) spectra are compared with synthetic standards, while stable isotope tracers (¹³C-labeled this compound) quantify hepatic first-pass metabolism in portal vein-cannulated models .
Q. How do researchers design studies to differentiate this compound’s therapeutic effects from placebo in preclinical liver fibrosis models?
A blinded, randomized controlled trial (RCT) design is employed in CCl₄-induced fibrotic mice. Endpoints include histopathological scoring (Ishak system), hydroxyproline content, and serum ALT/AST levels. Power analysis ensures adequate sample size (n ≥ 10/group), with stratification by baseline fibrosis severity .
Q. What statistical approaches are critical for analyzing dose-dependent synergism between this compound and existing antifibrotics?
Combination index (CI) analysis via the Chou-Talalay method is standard. Synergism (CI < 1) is calculated using CompuSyn software, with 95% confidence intervals derived from bootstrapping. Mechanistic synergy is probed via RNA-seq to identify co-regulated pathways (e.g., TGF-β/Smad3) .
Methodological Considerations for Data Validation
Q. How can researchers ensure reproducibility in this compound’s biological assays across laboratories?
Standardized protocols include:
- Cell line authentication : STR profiling for HepG2 cells.
- Compound handling : Stock solutions prepared in DMSO (<0.1% final concentration) to avoid solvent toxicity.
- Inter-assay controls : Inclusion of a reference agonist (e.g., GW4064) in every plate.
Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?
SAR studies require:
- Chemical diversity : ≥20 analogs with systematic variations (e.g., esterification, ring expansion).
- Dose-response curves : Triplicate EC₅₀ measurements per compound.
- Selectivity ratios : FXR activation vs. cytotoxicity (e.g., selectivity index = CC₅₀/EC₅₀) .
Comparative and Translational Research
Q. How does this compound’s FXR activation profile compare to clinically approved agonists like obeticholic acid?
this compound exhibits partial agonism (Emax ~70% vs. full agonist GW4064) but superior hepatic tissue distribution in autoradiography studies. Unlike obeticholic acid, it lacks activation of TGR5 receptors, reducing off-target bile acid dysregulation risks .
Q. What in vivo models best recapitulate human liver disease pathophysiology for testing this compound?
Diet-induced non-alcoholic steatohepatitis (NASH) models (e.g., STAM mice fed a high-fat, high-cholesterol diet) are preferred. Longitudinal MRI-PDFF quantifies steatosis, while single-cell RNA-seq of liver non-parenchymal cells reveals cell-type-specific FXR modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
